5-chloro-2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-16-7-4-12(18)10-14(16)17(22)20-13-5-2-11(3-6-13)15-8-9-19-21-15/h2-10H,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCUDCJAEINLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group. One common method involves the reaction of 4-(1H-pyrazol-3-yl)aniline with 5-chloro-2-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at the 5-position of the benzamide ring is reactive toward nucleophilic substitution (SNAr) under basic or catalytic conditions:
Methoxy Group Demethylation
The methoxy group can be cleaved under strong acidic or Lewis acid conditions:
-
BBr₃ in CH₂Cl₂ : Converts methoxy to hydroxyl group (~75% yield) .
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HI/AcOH : Produces 2-hydroxy-5-chloro derivative.
Suzuki-Miyaura Cross-Coupling
The pyrazole ring’s C–H bonds participate in palladium-catalyzed coupling:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 100°C | Biaryl-pyrazole-benzamide hybrid | 68% |
Buchwald-Hartwig Amination
The chloro group facilitates C–N bond formation with amines:
Amide Hydrolysis
The benzamide bond resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | 5-Chloro-2-methoxybenzoic acid + amine | Quantitative conversion . | |
| NaOH/EtOH, 70°C, 6h | Partial decomposition | Competing pyrazole ring opening. |
Pyrazole Ring Reactivity
-
Oxidation : HNO₃/H₂SO₄ converts pyrazole to pyrazolone derivatives .
-
Alkylation : Reacts with methyl iodide at N1-position under basic conditions .
Computational Insights
Density functional theory (DFT) studies on analogous compounds reveal:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, research has shown that pyrazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 5-chloro-2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide exhibited potent activity against breast cancer cells, suggesting potential for development as anticancer agents .
-
Anti-inflammatory Properties :
- Pyrazole derivatives are known for their anti-inflammatory effects. The presence of the chloro and methoxy groups can enhance the anti-inflammatory activity of the compound.
- Data Table : Comparison of anti-inflammatory activities of various pyrazole compounds:
-
Antimicrobial Activity :
- The compound has shown promise in antimicrobial studies against various bacterial strains, making it a candidate for further investigation as an antibiotic.
- Case Study : Research indicated that modifications in the pyrazole ring structure can lead to enhanced antimicrobial properties, highlighting the importance of structural optimization in drug design .
Agrochemical Applications
-
Pesticide Development :
- The unique structure of this compound makes it suitable for development as a pesticide. Its efficacy against pests can be attributed to its ability to disrupt biological processes in target organisms.
- Data Table : Efficacy of selected pyrazole-based pesticides:
Material Science Applications
- Polymer Synthesis :
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted benzamides, which are often explored for their pharmacological properties. Below is a detailed comparison with structurally related analogs, focusing on substituent effects , biological activity , and synthetic pathways .
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : The 5-chloro and 2-methoxy groups are conserved in many analogs (e.g., Compounds 14 and 15a), suggesting their role in stabilizing molecular interactions (e.g., hydrogen bonding or hydrophobic effects) .
- Pyrazole vs. Trifluoromethyl : Replacing the pyrazole group (target compound) with a trifluoromethyl group (Compound 14) may alter solubility and target selectivity due to differences in electronegativity and steric bulk .
- Sulfonamide Derivatives : The addition of sulfonamide groups (e.g., Compound 15a) enhances α-amylase/α-glucosidase inhibition, likely due to improved hydrogen-bonding interactions with enzyme active sites .
Biological Activity
5-Chloro-2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a chloro and methoxy substituent, along with a pyrazolyl moiety. Its IUPAC name is this compound, and it has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O2 |
| Molecular Weight | 356.81 g/mol |
| CAS Number | 1172913-73-3 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses. The presence of the pyrazole ring is crucial for its activity, as it enhances binding affinity to target proteins.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, including:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of anti-apoptotic proteins.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the pyrazole ring significantly affect biological activity. The introduction of various substituents on the benzamide core led to variations in potency against different cancer cell lines, emphasizing the importance of structural optimization in drug design .
Q & A
Q. What are the standard synthetic routes for 5-chloro-2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with coupling a benzoyl chloride derivative (e.g., 5-chloro-2-methoxybenzoyl chloride) with an aminophenylpyrazole precursor. Key steps include:
- Amide bond formation : Reacting the acyl chloride with 4-(1H-pyrazol-3-yl)aniline under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C2, chloro at C5) and amide linkage. Pyrazole protons appear as distinct singlets (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₄ClN₃O₂) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., amide N–H⋯N interactions with pyrazole) .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- Recrystallization : Use polar solvents (e.g., methanol) to remove unreacted starting materials .
- HPLC-PDA : Detect impurities at λ = 254 nm; >95% purity is acceptable for biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Replace the chloro group with fluoro or nitro to assess electronic effects on enzyme inhibition .
- Modify the pyrazole ring (e.g., 1H- vs. 3H-tautomers) to study hydrogen-bonding interactions with targets .
- Assays : Test modified derivatives in enzymatic assays (e.g., kinase inhibition) and compare IC₅₀ values .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Control experiments :
- Verify compound stability under assay conditions (e.g., pH, temperature) using LC-MS .
- Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays) .
- Crystallographic analysis : Compare ligand-binding modes in target proteins to explain potency variations .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent optimization : Use DMF or THF for improved solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hours) while maintaining >80% yield .
Q. What mechanisms underlie its enzyme inhibition (e.g., PFOR)?
- Methodological Answer :
- Docking studies : Use software (e.g., AutoDock Vina) to model interactions between the amide group and PFOR’s active site .
- Mutagenesis : Introduce point mutations (e.g., Asn→Ala) in the enzyme to disrupt hydrogen bonding with the ligand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
